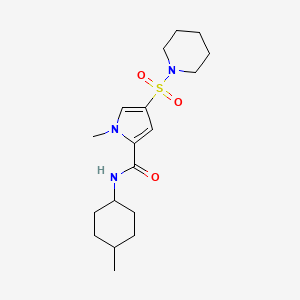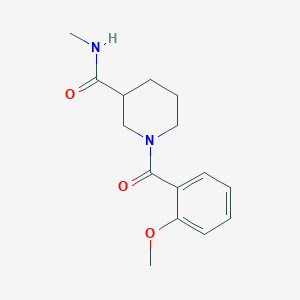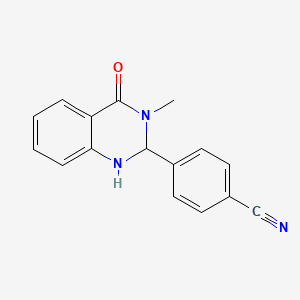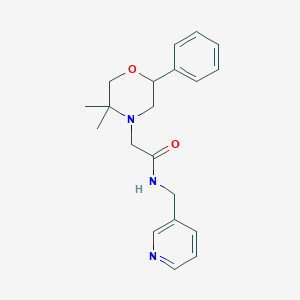
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide, also known as SMT-19969, is a potent and selective inhibitor of the sodium channel Nav1.7. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the transmission of pain signals. SMT-19969 has been the subject of extensive scientific research due to its potential as a novel analgesic drug.
Wirkmechanismus
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide works by blocking the activity of Nav1.7, thereby reducing the transmission of pain signals. Nav1.7 is highly expressed in sensory neurons that transmit pain signals, and blocking its activity can reduce the perception of pain. 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been shown to reduce pain in preclinical models of acute and chronic pain. In addition to its analgesic effects, 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been shown to have a favorable safety profile in preclinical studies. 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has not been shown to have any significant effects on heart rate, blood pressure, or respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide is its high selectivity for Nav1.7, which makes it a promising candidate for the development of new analgesic drugs. However, one limitation of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide. One direction is the development of new formulations of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide that improve its solubility in water. Another direction is the development of new analogs of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide that have improved pharmacokinetic properties. Finally, future research could focus on the development of new analgesic drugs based on the structure of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide.
Synthesemethoden
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide was first synthesized by a team of researchers at Pfizer. The synthesis involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-methylcyclohexylamine to form an amide intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to produce the final product, 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential as a novel analgesic drug. Nav1.7 is a promising target for the development of new pain medications, as it is highly expressed in sensory neurons that transmit pain signals. 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels. This selectivity makes 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide a promising candidate for the development of a new class of analgesic drugs.
Eigenschaften
IUPAC Name |
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-6-8-15(9-7-14)19-18(22)17-12-16(13-20(17)2)25(23,24)21-10-4-3-5-11-21/h12-15H,3-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNNZAQCUOJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN2C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)


![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)